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molecular formula C15H14O3 B8284322 1-[4-(2-Methoxyphenoxy)phenyl]ethanone

1-[4-(2-Methoxyphenoxy)phenyl]ethanone

Cat. No. B8284322
M. Wt: 242.27 g/mol
InChI Key: HJBPRODEIKXWNX-UHFFFAOYSA-N
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Patent
US07288528B2

Procedure details

0.15 ml of guaiacol 67, 167 mg of 4-fluoroacetophenone 68 and 335 mg of potassium carbonate are heated in 5 ml of dimethyl sulfoxide at 170° C. in a microwave for 10 min. The reaction solution is poured into water, and the emulsion is extracted three times with an ethyl tert-butyl ether. The combined organic phase is extracted twice with 1 N NaOH and once with saturated NaCl solution, dried and concentrated in vacuo. 240 mg of the desired product are obtained. C15H14O3 (242.28) MS (ESI): 215.10 (M+H+).
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
167 mg
Type
reactant
Reaction Step One
Quantity
335 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([O:8][CH3:9])[C:2](=[CH:4][CH:5]=[CH:6][CH:7]=1)[OH:3].[CH3:10][C:11]([C:13]1[CH:18]=[CH:17][C:16](F)=[CH:15][CH:14]=1)=[O:12].C(=O)([O-])[O-].[K+].[K+].O>CS(C)=O>[CH3:9][O:8][C:1]1[CH:7]=[CH:6][CH:5]=[CH:4][C:2]=1[O:3][C:16]1[CH:17]=[CH:18][C:13]([C:11](=[O:12])[CH3:10])=[CH:14][CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.15 mL
Type
reactant
Smiles
C=1(C(O)=CC=CC1)OC
Name
Quantity
167 mg
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)F
Name
Quantity
335 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the emulsion is extracted three times with an ethyl tert-butyl ether
EXTRACTION
Type
EXTRACTION
Details
The combined organic phase is extracted twice with 1 N NaOH and once with saturated NaCl solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=C(OC2=CC=C(C=C2)C(C)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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